molecular formula C20H18FN3O2 B6452271 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline CAS No. 2549037-82-1

2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline

Cat. No.: B6452271
CAS No.: 2549037-82-1
M. Wt: 351.4 g/mol
InChI Key: PKDKKBNJBRRUGG-UHFFFAOYSA-N
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Description

2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline is a complex organic compound that features a quinoline core structure with a pyrrolidine and fluoropyridine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline typically involves multiple steps, starting with the preparation of the fluoropyridine and pyrrolidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.

Mechanism of Action

The mechanism of action of 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the quinoline core may interact with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-{[(5-chloropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline
  • 2-(3-{[(5-bromopyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline

Uniqueness

The presence of the fluorine atom in 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline imparts unique properties such as increased metabolic stability and enhanced binding affinity compared to its chlorinated or brominated analogs .

Properties

IUPAC Name

[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-16-6-8-19(22-11-16)26-13-14-9-10-24(12-14)20(25)18-7-5-15-3-1-2-4-17(15)23-18/h1-8,11,14H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDKKBNJBRRUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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